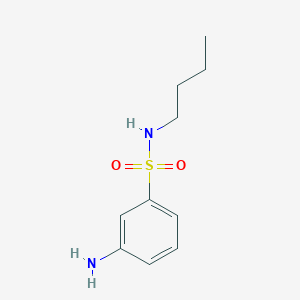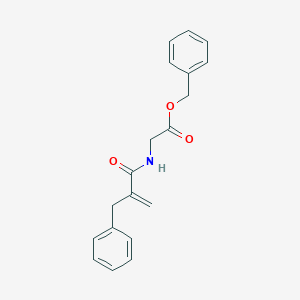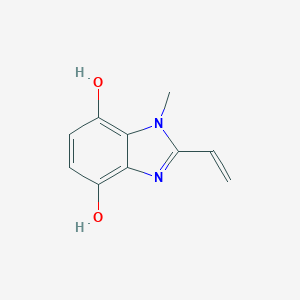
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol, also known as norbadione A, is a natural pigment found in certain fungi and bacteria. This compound has attracted significant attention due to its potential applications in various fields, including food science, medicine, and materials science.
科学的研究の応用
Norbadione A has various scientific research applications. It has been investigated for its potential as an antioxidant, antimicrobial, anticancer, and anti-inflammatory agent. Studies have shown that 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has strong antioxidant activity and can scavenge free radicals, which can cause oxidative stress and damage to cells. Norbadione A has also been shown to have antimicrobial activity against various bacteria and fungi, including antibiotic-resistant strains. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
作用機序
The mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in oxidative stress and inflammation. Norbadione A has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Norbadione A has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Norbadione A has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. In addition, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A has been shown to have antioxidant activity, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
Norbadione A has several advantages and limitations for lab experiments. One advantage is that it is a natural compound, which may make it safer and more acceptable for use in various applications. Norbadione A also has various potential applications, which may make it a useful tool for researchers. However, 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is a complex compound, which may make it difficult to synthesize or isolate in large quantities. In addition, the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. One direction is to investigate its potential as an anticancer agent in vivo, as most studies have been conducted in vitro. Another direction is to investigate its potential as an anti-inflammatory agent in vivo, as well as its potential applications in the treatment of other inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A, which may lead to the development of new drugs and therapies.
合成法
Norbadione A can be synthesized using various methods, including fermentation, chemical synthesis, and biosynthesis. Fermentation is the most common method used for producing 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A. This method involves the cultivation of fungi or bacteria that naturally produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A in a suitable medium. Chemical synthesis involves the use of chemical reactions to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from simple starting materials. Biosynthesis involves the use of enzymes to produce 1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol A from precursor molecules.
特性
CAS番号 |
151920-57-9 |
|---|---|
製品名 |
1-Methyl-2-ethenyl-1H-benzimidazole-4,7-diol |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
2-ethenyl-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3 |
InChIキー |
ICDBMRIILLFXLX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
正規SMILES |
CN1C(=NC2=C(C=CC(=C21)O)O)C=C |
同義語 |
1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




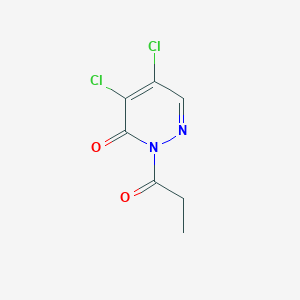






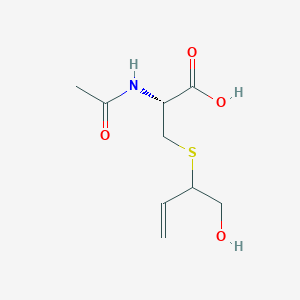
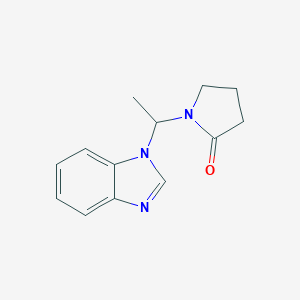

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
